molecular formula C20H20N4OS B2867363 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide CAS No. 879731-03-0

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide

Katalognummer B2867363
CAS-Nummer: 879731-03-0
Molekulargewicht: 364.47
InChI-Schlüssel: MVRSHDMXZHOXDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide” belongs to the class of benzimidazoquinazolines . Benzimidazoquinazolines are nitrogen-rich heterocyclic compounds that possess many pharmaceutical properties such as antimicrobial, anticonvulsant, immunoenhancer, and anticancer .


Synthesis Analysis

Benzimidazoquinazolines can be synthesized through various methods. One method involves a highly regioselective C–C bond cleavage/amination of isatins . Another method involves a copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction .


Molecular Structure Analysis

The molecular structure of benzimidazoquinazolines has been studied using various techniques such as FTIR, 1H and 13C NMR, DIMS, and X-ray crystallography . The most significant peak in the 13C NMR spectrum is C-7 at 65.5 ppm which confirms the cyclisation process .


Chemical Reactions Analysis

Benzimidazoquinazolines can undergo various chemical reactions. For instance, a metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles with DTBP as the oxidant and methyl radical source was developed . The reaction proceeds through a sequential methyl radical addition/cyclization pathway .

Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Some benzimidazole derivatives, including compounds structurally related to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide, have been studied for their antioxidant properties. These compounds were evaluated as antioxidants for base stock oil, indicating potential applications in enhancing the oxidative stability of lubricants and possibly other related materials. The efficacy of these compounds as antioxidants was assessed through their ability to inhibit oxidation, measured by changes in total acid number (TAN), viscosity, and IR spectroscopy (Basta et al., 2017).

Antimicrobial and Antifungal Activities

Benzimidazo[1,2-c]quinazoline derivatives have shown promising antimicrobial properties. A study focused on the synthesis of 6-aryl derivatives of benzimidazo[1,2-c]quinazoline and evaluated their antimicrobial activity against various bacterial and fungal strains. The compounds demonstrated effective antimicrobial activity, particularly against Candida albicans, highlighting their potential as therapeutic agents in combating microbial infections (Shri et al., 2015).

Antitumor Activity

Novel series of benzimidazole-quinazoline hybrids have been synthesized and tested for their antitumor activities. Some of these compounds exhibited significant broad-spectrum antitumor activity, with potential applications in cancer therapy. The study suggests that these compounds could be nearly 1.5–3.0 times more potent compared to the control drug 5-fluorouracil, indicating a promising avenue for future anticancer drug development (Al-Suwaidan et al., 2016).

Green Synthesis and Environmental Applications

Research into green chemistry approaches has led to the development of environmentally friendly synthesis methods for benzimidazo[1,2-c]quinazoline derivatives. These methods emphasize minimizing the use of toxic solvents and reducing waste, aligning with the principles of sustainable chemistry. One study demonstrated a green process for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, which could have implications for drug development and environmental sustainability (Mikra et al., 2022).

Molecular Docking and Drug Discovery

Molecular docking studies have been employed to explore the interaction of benzimidazole-quinazoline derivatives with biological targets, aiding in the design of potential therapeutic agents. These studies provide insights into the binding affinities and mechanisms of action of these compounds, facilitating the discovery of new drugs with enhanced efficacy and specificity (Abdel-Motaal et al., 2020).

Wirkmechanismus

While the specific mechanism of action for “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide” is not mentioned in the sources, benzimidazoquinazolines in general have been found to possess antimicrobial, anticonvulsant, immunoenhancer, and anticancer properties .

Zukünftige Richtungen

The development of new synthetic strategies for benzimidazoquinazolines is an active area of research due to their wide range of biological properties . Future research may focus on optimizing the synthesis process, exploring new reactions, and investigating their biological activities in more detail.

Eigenschaften

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-2-3-12-21-18(25)13-26-20-23-15-9-5-4-8-14(15)19-22-16-10-6-7-11-17(16)24(19)20/h4-11H,2-3,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRSHDMXZHOXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.